3,4-二甲基-4'-甲氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

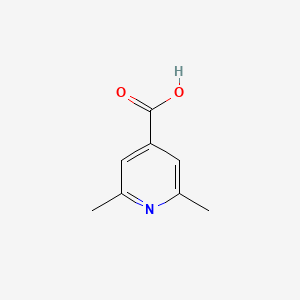

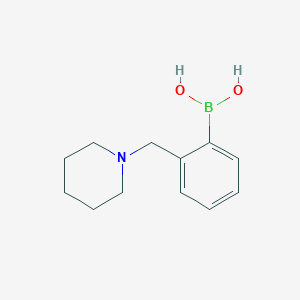

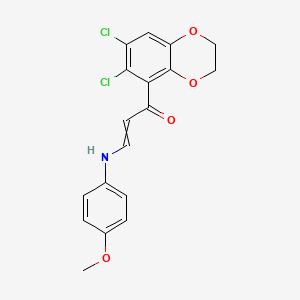

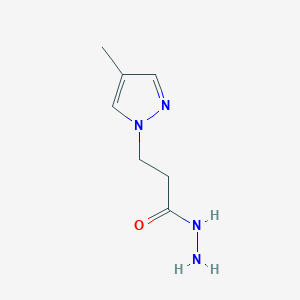

3,4-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It is used as an ultraviolet absorbing additive in plastic products .

Synthesis Analysis

The synthesis of 3,4-Dimethyl-4’-methoxybenzophenone can be achieved by various methods. One such method involves the reaction of benzoyl chloride with veratrole in the presence of aluminium chloride in carbon disulfide . Another method uses benzoic acid as an acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41) .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-4’-methoxybenzophenone consists of two aryl groups attached to a central carbon atom . The InChI code for this compound is 1S/C16H16O2/c1-11-4-5-14 (10-12 (11)2)16 (17)13-6-8-15 (18-3)9-7-13/h4-10H,1-3H3 .Chemical Reactions Analysis

3,4-Dimethyl-4’-methoxybenzophenone has been found to inhibit the biosynthesis of photosynthetic pigments in higher plant leaves under different light conditions . It has also been found to inhibit the accumulation of carotenoids in barnyardgrass .科学研究应用

Organic Synthesis and Pharmaceuticals

- 4,4’-Dimethoxybenzophenone serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules due to its reactivity and stability. In pharmaceutical chemistry, it acts as an intermediate for synthesizing various drugs and pharmaceutical compounds .

Plant Growth Regulation

- 4-Methoxybenzophenone , a close analog of our compound, has been studied for its effects on plant growth. It exhibits diverse actions, including inhibition of shoot and root growth, induction of chlorosis, and disruption of phototropism or geotropism . While specific studies on 3,4-Dimethyl-4’-methoxybenzophenone are limited, its structural similarity suggests potential applications in plant science.

Selective Herbicidal Activity

- Research has explored the selective herbicidal action of 3,4-Dimethyl-4’-methoxybenzophenone (also known as NK-049) between rice and barnyardgrass. Understanding its absorption, translocation, and metabolism sheds light on its effectiveness as a herbicide .

Photo Polymerization Catalyst

- 4-Methoxybenzophenone is employed as a photo polymerization catalyst. When exposed to UV light, it initiates polymerization reactions in various materials, such as coatings, adhesives, and dental composites . Given the similar structure, our compound may also exhibit this property.

Materials Science and Coatings

- Researchers have investigated benzophenone derivatives for their role in materials science. These compounds contribute to the development of UV-curable coatings, which find applications in protective coatings, adhesives, and printing inks3,4-Dimethyl-4’-methoxybenzophenone could be explored in this context .

Asymmetric Synthesis

- Asymmetric aromatic diamines derived from the benzophenone series have been synthesized. While not directly related to our compound, this highlights the broader interest in benzophenone derivatives for asymmetric reactions .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3,4-Dimethyl-4’-methoxybenzophenone (NK-049) is the carotenoid-biosynthesis system in plants . This system plays a crucial role in the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage.

Mode of Action

NK-049 interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This inhibition leads to a decrease in the production of carotenoids, thereby affecting the plant’s ability to carry out photosynthesis effectively .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by NK-049 leads to a decrease in the production of carotenoids, which are essential components of the photosynthetic apparatus. This results in the disruption of photosynthesis and the plant’s growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NK-049 have been studied in rice and barnyardgrass . When applied on the leaf surface or to roots, NK-049 is absorbed more rapidly by barnyardgrass compared to rice. The absorbed NK-049 is then translocated to various parts of the plant.

Result of Action

The result of NK-049’s action is the inhibition of carotenoid formation, leading to chlorosis (yellowing of leaves) due to the disruption of photosynthesis . This is particularly evident in barnyardgrass, which absorbs and translocates NK-049 more rapidly than rice .

Action Environment

The action of NK-049 is influenced by environmental factors such as light conditions . For instance, NK-049 completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, yielding white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

属性

IUPAC Name |

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCKFSRHDGQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404587 |

Source

|

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4'-methoxybenzophenone | |

CAS RN |

65057-21-8 |

Source

|

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)